(4-chlorophenyl)(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone
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Overview
Description
(4-chlorophenyl)(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a 4-chlorobenzoyl group attached to a tetrahydrobenzazepine structure. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 2,3,4,5-tetrahydro-1H-1-benzazepine.
Acylation Reaction: The 4-chlorobenzoyl chloride is reacted with 2,3,4,5-tetrahydro-1H-1-benzazepine in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the benzazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepines with various functional groups.
Scientific Research Applications
(4-chlorophenyl)(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an
Properties
Molecular Formula |
C17H16ClNO |
---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO/c18-15-10-8-14(9-11-15)17(20)19-12-4-3-6-13-5-1-2-7-16(13)19/h1-2,5,7-11H,3-4,6,12H2 |
InChI Key |
TUHHRVOIMGMMSL-UHFFFAOYSA-N |
SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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